Lipophilicity Differentiation: LogP Shift vs. 3-(3-Hydroxy-3-methylbutyl) Regioisomer
The target compound exhibits a computed LogP of 1.45 (Leyan proprietary algorithm) [REFS‑1], while the closest regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one returns an XLogP3 of 1.0 (PubChem) [REFS‑2]. Although the values originate from different calculation engines—precluding direct numerical equivalence—the direction and magnitude of the shift (Δ ≈ 0.45) are consistent with the placement of the polar hydroxyl group one bond closer to the lipophilic neopentyl‑like core in the target compound. This lipophilicity increment is expected to modulate passive membrane permeability and nonspecific protein binding relative to the comparator [REFS‑3].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.45 (proprietary algorithm, Leyan Ltd.) |
| Comparator Or Baseline | 3-(3-Hydroxy-3-methylbutyl)azepan-2-one: XLogP3 1.0 (PubChem) |
| Quantified Difference | Δ ≈ +0.45 units (directional); target more lipophilic |
| Conditions | In silico calculation; different algorithms; no experimental logP available |
Why This Matters
A 0.45‑unit LogP increase can substantially affect permeability, metabolic stability, and off‑target binding, guiding the selection of the optimal building block for hit‑to‑lead optimization.
- [1] PubChem Compound Summary, CID 104679529: 3-(3-Hydroxy-3-methylbutyl)azepan-2-one, accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General principle relating ΔLogP ≈ 0.5 to biological property changes). View Source
